N~2~-(3,4-Dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is a novel triaryl bis-sulfone compound developed by Schering-Plough Research Institute []. It is classified as a selective inverse agonist for the human cannabinoid CB2 receptor (hCB2) []. This compound is significant in scientific research for its potential anti-inflammatory properties due to its interaction with the CB2 receptor, which is primarily found on immune cells [].
While the specific synthesis method for N~2~-(3,4-Dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is not explicitly detailed in the provided abstracts, similar compounds with substituted bis-sulfonamide structures have been synthesized [, ]. These syntheses generally involve reacting a substituted sulfonamide with a substituted carboxylic acid or its derivative, utilizing coupling agents and potentially incorporating protecting group strategies.
N~2~-(3,4-Dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide acts as an inverse agonist at the hCB2 receptor []. This means it binds to the receptor and produces an effect opposite to that of agonists, which activate the receptor. Its inverse agonist activity is demonstrated by its ability to:
By impairing CB2 receptor signaling, this compound disrupts the migration and trafficking of leukocytes, ultimately reducing inflammation [].
The primary scientific application of N~2~-(3,4-Dimethoxyphenyl)-N~1~-[2-(4-methoxyphenyl)ethyl]-N~2~-[(4-methylphenyl)sulfonyl]glycinamide is in the study of inflammation and the development of potential anti-inflammatory therapies []. Specifically, it has been researched for its effects on:
CAS No.: 37209-30-6
CAS No.: 137705-39-6
CAS No.: 16032-02-3
CAS No.: 1934-49-2
CAS No.: